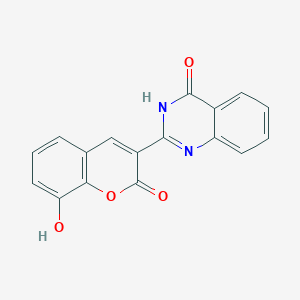
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as coumestrol quinazoline, is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
Coumestrol quinazoline exerts its anti-cancer effects by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline prevents the DNA from unwinding, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Coumestrol quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. Coumestrol quinazoline has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumestrol quinazoline has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II, making it a valuable tool for studying the role of topoisomerase II in DNA replication and repair. Coumestrol quinazoline is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is its potential toxicity. It has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells, raising concerns about its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline. One area of research is the development of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline with other anti-cancer agents.
Conclusion:
In conclusion, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is a potent inhibitor of topoisomerase II with potential applications in cancer treatment. It has several biochemical and physiological effects and is relatively easy to synthesize. However, its potential toxicity raises concerns about its use as a therapeutic agent. Further research is needed to fully understand the potential of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline for cancer treatment and other diseases.
Métodos De Síntesis
Coumestrol quinazoline can be synthesized using various methods, including the condensation reaction between 3-acetyl-4-hydroxycoumarin and anthranilic acid in the presence of phosphorus oxychloride. Another method involves the reaction between 3-acetyl-4-hydroxycoumarin and 2-aminobenzoic acid in the presence of acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Coumestrol quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
2309798-26-1 |
|---|---|
Nombre del producto |
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one |
Fórmula molecular |
C17H10N2O4 |
Peso molecular |
306.277 |
Nombre IUPAC |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
Clave InChI |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



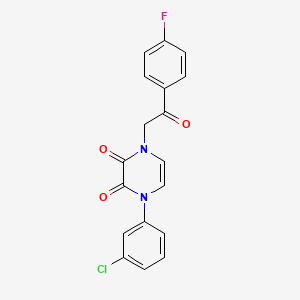
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
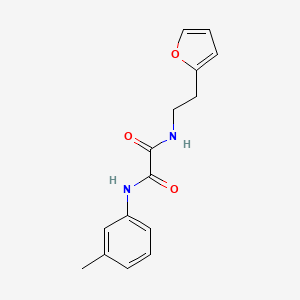

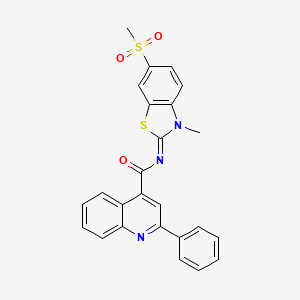

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

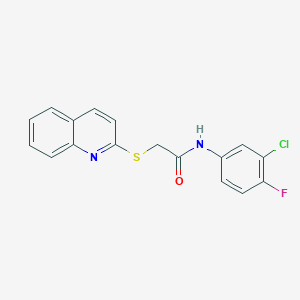
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)

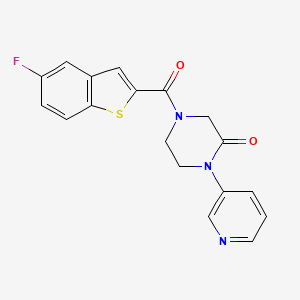

![6-[(2-chlorobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2393918.png)